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Compound of Interest |

Compound Name: 1-Ethyl-5-hydroxypyrrolidin-2-one
CAS No.: 72954-65-5
Cat. No.: B570491
- 7

Executive Summary

This technical guide details the spectroscopic fingerprint of Leflunomide (a prodrug) and its
rapid in vivo conversion to the pharmacologically active Teriflunomide (A77 1726). For
researchers and analytical scientists, distinguishing these two species is paramount, as the
iIsoxazole ring opening represents the critical activation step. This document provides validated
spectral data (NMR, MS, IR), experimental protocols, and mechanistic insights to ensure
accurate identification and quantification in biological matrices.

Chemical Identity & Structural Context[1][2][3][4][5]
[6]
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Teriflunomide (Active

Feature Leflunomide (Prodrug) )
Metabolite)
163451-81-8 (also 108605-62-
CAS Number 75706-12-6 5
5-Methyl-N-[4- (22)-2-Cyano-3-hydroxy-N-[4-
IUPAC Name (trifluoromethyl)phenyl]-4- (trifluoromethyl)phenyl]but-2-
isoxazolecarboxamide enamide
Formula C12H9F3N202 C12H9F3N202
Mol.[1][2][31[4]1[5][6]1[7] Weight 270.21 g/mol 270.21 g/mol
] Ring-Opened (Cyano-Enol
Key Structural Feature Intact Isoxazole Ring

form)

Activation Pathway Visualization

The following diagram illustrates the base-catalyzed ring opening of Leflunomide to
Teriflunomide, a reversible process highly dependent on pH.

Base-Catalyzed

pH > 7.4 (In Vivo Ring Opening Tautomerization
Leflunomide / \ Teriflunomide (A77 1726)

(Isoxazole Form) Acidic Conditions (Cyano-Enol Form)

CAS: 75706-12-6 CAS: 163451-81-8

Fig 1: Metabolic activation of Leflunomide via isoxazole ring scission.

Click to download full resolution via product page

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing the isoxazole ring of Leflunomide from the
enolic structure of Teriflunomide.
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Proton (

H) NMR Data (DMSO-

~400 MH?7)
Leflunomide ( Teriflunomide (
Assignment Diagnostic Note
ppm) ppm)
Key Shift: Methyl
-CHs (Methyl) 2.71 (s, 3H) 2.28 (s, 3H) signal shifts upfield

upon ring opening.

Aromatic (Ar-H)

7.70 (d, 2H), 7.85 (d,

2H)

7.60 (d, 2H), 7.75 (d,

2H)

Slight shielding in the

metabolite.

-NH (Amide)

10.65 (s, 1H)

10.45 (s, 1H)

Broad singlet,
exchangeable with
D20.

-OH (Enol)

Absent

5.20 (br s, 1H)

Critical: Presence
confirms ring opening
(often broad).

Carbon (

C) NMR Data (DMSO-

, 100 MH2z)
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Leflunomide ( Teriflunomide (
Carbon Type
ppm) ppm)
C=0 (Amide) 159.8 168.2
Isoxazole C-5 1721 N/A
Cyano (-CN) N/A 118.5 (Weak)
124.3 (q, 124.1 (q,
-CFs
Hz) Hz)

Technical Insight: The disappearance of the isoxazole C-5 peak at 172.1 ppm and the
appearance of the nitrile carbon at ~118.5 ppm in Teriflunomide are the most reliable indicators
of conversion.

Mass Spectrometry (MS)

Both compounds share the same molecular weight (MW 270.2), making standard low-
resolution MS insufficient for differentiation without fragmentation analysis.

« |onization Mode: Electrospray lonization (ESI), Negative Mode (ESI-) is preferred for
Teriflunomide due to the acidic enol.

» Molecular lon:
at m/z 269.
Fragmentation Pattern (MS/MS):
o Leflunomide: Precursor m/z 271 (

). Major fragment at m/z 162 (4-trifluoromethylaniline moiety).

o Teriflunomide: Precursor m/z 269 (

).

o Major Product lon:m/z 82 (cyanoacetate fragment).
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o Secondary lon:m/z 160 (4-trifluoromethylaniline anion).

Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" check for the functional group transformation.

Leflunomide ( Teriflunomide (
Functional Group

cm™?) cm™?)
Nitrile (C=N) Absent 2210 - 2220 (Sharp)

] 1650 (Shifted due to H-
Amide C=0 1690 (Strong) )
bonding)

OH (Enol) Absent 3200-3400 (Broad)
C-F Stretch 1325 1325

Experimental Protocols
Sample Preparation for NMR

To ensure reproducibility and prevent in situ ring opening/closing during analysis:

Solvent Choice: Use DMSO-

(99.9% D). Avoid protic solvents like Methanol-
if studying kinetics, as they can catalyze tautomerization.

o Concentration: Dissolve 5-10 mg of analyte in 0.6 mL of solvent.

e Tube Quality: Use high-precision 5mm NMR tubes (e.g., Wilmad 507-PP) to minimize
shimming errors.

o Temperature: Acquire at 298 K (25°C). Higher temperatures may broaden exchangeable
proton signals (NH, OH).

HPLC-UV Detection Method
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For guantitative analysis of purity or metabolic conversion:
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 pum).
» Mobile Phase:
o A:0.1% Formic acid in Water.
o B: Acetonitrile.
o Gradient: 30% B to 70% B over 10 minutes.
o Detection: UV at 260 nm (Leflunomide max) and 290 nm (Teriflunomide max).

o Retention Time: Leflunomide typically elutes later than Teriflunomide due to the higher
polarity of the open-ring enol form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of Leflunomide and
Teriflunomide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b570491#cas-number-64938-13-4-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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